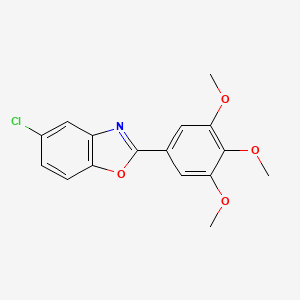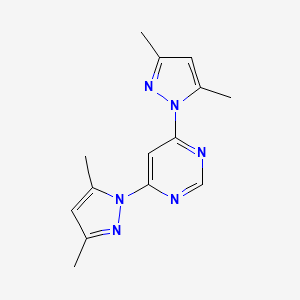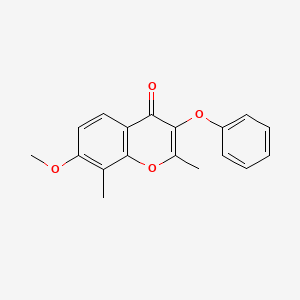![molecular formula C14H21NO3S B5631820 (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol](/img/structure/B5631820.png)
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol, also known as L-THP, is a naturally occurring compound that has been found to possess various biological activities. It is a chiral molecule that belongs to the class of pyrrolidinols and furoyl derivatives. L-THP has been synthesized using various methods and has been extensively studied for its therapeutic potential.
作用機序
The mechanism of action of (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to interact with various receptors, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. This compound has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT. In addition, this compound has been shown to protect against neuronal damage by reducing the levels of glutamate and increasing the levels of GABA.
実験室実験の利点と制限
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has several advantages for lab experiments. It is a naturally occurring compound that is relatively easy to synthesize. This compound has also been extensively studied for its biological activities, making it a useful tool for researchers. However, this compound has some limitations for lab experiments. It is a chiral molecule, which can complicate its synthesis and analysis. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion. In addition, this compound could be studied for its potential as a therapeutic agent for various diseases, such as inflammation, neurodegeneration, and cancer. Finally, this compound could be used as a lead compound for the development of novel drugs with improved efficacy and safety.
合成法
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol can be synthesized using various methods. One of the most common methods is the reduction of furoic acid to 5-(methylthio)methylfuran-2-carboxylic acid, followed by the coupling of the resulting acid with (R)-3,4,4-trimethylpyrrolidine-3-carboxylic acid. The final step involves the reduction of the resulting ester to this compound. Other methods include the use of chiral auxiliaries and enzymatic resolution.
科学的研究の応用
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has been extensively studied for its therapeutic potential. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against neuronal damage. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-13(2)8-15(9-14(13,3)17)12(16)11-6-5-10(18-11)7-19-4/h5-6,17H,7-9H2,1-4H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHSDQRUONMNHM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=CC=C(O2)CSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)C(=O)C2=CC=C(O2)CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5631739.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5631752.png)



![N,5-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5631778.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5631790.png)

![7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane](/img/structure/B5631801.png)
![1-(cyclopentylcarbonyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5631804.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5631814.png)
![2-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-8-fluoroquinolin-4(1H)-one](/img/structure/B5631833.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5631843.png)